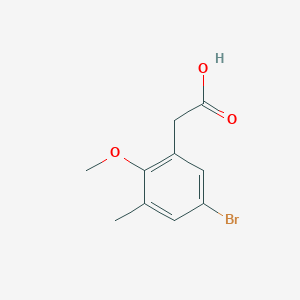
5-Bromo-2-methoxy-3-methylphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-3-methylphenylacetic acid: is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-methylphenylacetic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxy-3-methylphenylacetic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-3-methylphenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.
Reduction: Lithium aluminum hydride or borane can be used for reducing the carboxylic acid group.
Major Products
Substitution: Products like 5-iodo-2-methoxy-3-methylphenylacetic acid.
Oxidation: Products like 5-bromo-2-methoxy-3-methylbenzaldehyde.
Reduction: Products like 5-bromo-2-methoxy-3-methylphenylethanol.
Scientific Research Applications
5-Bromo-2-methoxy-3-methylphenylacetic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-methylphenylacetic acid depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-3-methylphenylacetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methylphenylacetic acid: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
5-Bromo-2-methoxyphenylacetic acid: Lacks the methyl group, which can influence its steric properties and reactivity.
Uniqueness
5-Bromo-2-methoxy-3-methylphenylacetic acid is unique due to the specific combination of substituents on the phenyl ring, which can confer distinct chemical and biological properties. The presence of the bromine atom, methoxy group, and methyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxy-3-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H11BrO3/c1-6-3-8(11)4-7(5-9(12)13)10(6)14-2/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
JVSSAPVGOFLBNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



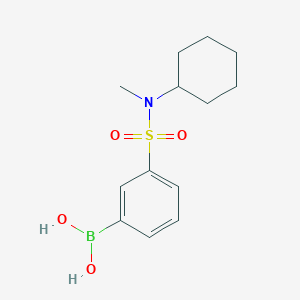
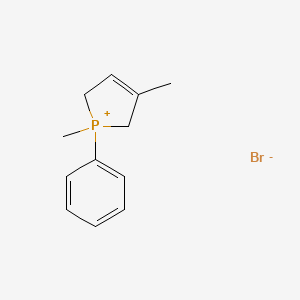
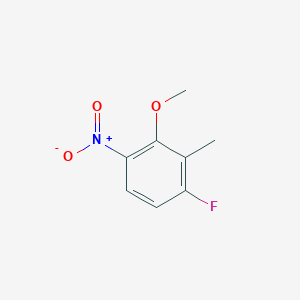
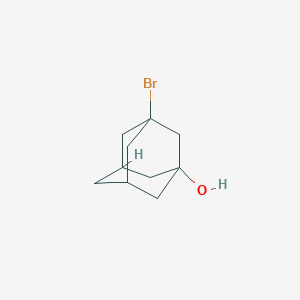
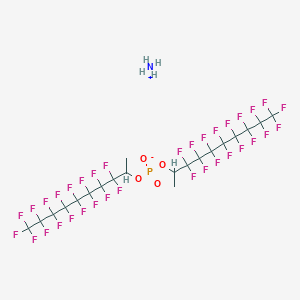
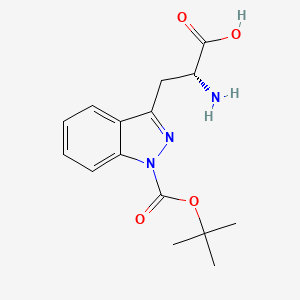
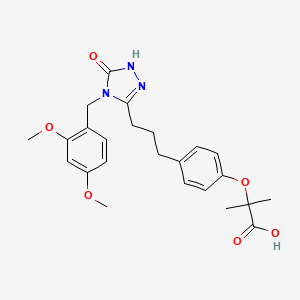
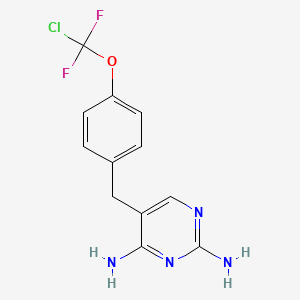


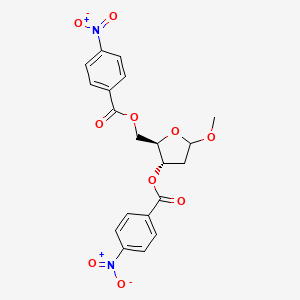

![[3,3'-Bipyridine]-6,6'-dicarboxylic acid](/img/structure/B15202281.png)
